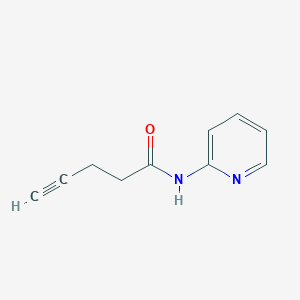

N-pyridin-2-ylpent-4-ynamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-pyridin-2-ylpent-4-ynamide |

InChI |

InChI=1S/C10H10N2O/c1-2-3-7-10(13)12-9-6-4-5-8-11-9/h1,4-6,8H,3,7H2,(H,11,12,13) |

InChI Key |

JAXMMNLDAKALPZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)NC1=CC=CC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Pyridin 2 Ylpent 4 Ynamide and Its Structural Analogues

Convergent and Divergent Synthetic Pathways

The construction of N-pyridin-2-ylpent-4-ynamide can be approached through both convergent and divergent strategies. A convergent synthesis would involve the separate synthesis of the pyridin-2-amine and pent-4-ynoic acid moieties, followed by their coupling in a late-stage step. Conversely, a divergent approach might start from a common intermediate that is subsequently modified to introduce the desired functionalities, allowing for the synthesis of various structural analogues from a single precursor.

Strategies for Amide Bond Formation

The crucial amide bond linkage in this compound is typically formed by the coupling of a carboxylic acid derivative with an amine. The most common methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Dehydrative coupling reactions are a widely used approach. These reactions often employ activating agents to convert the carboxylic acid into a more reactive species, such as an acid chloride, anhydride (B1165640), or an activated ester. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

An alternative one-pot protocol for the synthesis of N-aryl amides involves the metal-free reduction of a nitroarene to an in situ generated N-silylated amine, which then reacts with an anhydride to form the amide bond. rsc.org This method could be adapted for the synthesis of this compound by starting with 2-nitropyridine (B88261) and pent-4-ynoic anhydride.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Key Features |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP | High reactivity, insoluble urea (B33335) byproduct. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | Water-soluble urea byproduct, milder conditions. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | High efficiency, low racemization for chiral substrates. |

| T3P (Propylphosphonic Anhydride) | Pyridine (B92270) | Versatile, effective for a wide range of substrates. |

Methodologies for Integrating the Pent-4-ynamide (B3317917) Moiety

The pent-4-ynamide moiety is a key structural feature, and its introduction can be achieved through several synthetic routes. One of the most direct methods is the use of pent-4-ynoic acid or its derivatives in an amide coupling reaction as described above.

Ynamides, in general, can be synthesized through various modern techniques. Copper-catalyzed cross-coupling reactions are particularly prominent for the formation of the N-C≡C bond. orgsyn.org These methods often involve the coupling of an amine or amide with an alkynylating agent. For the synthesis of a terminal ynamide precursor, strategies often employ a silyl-protected alkyne which is deprotected in a final step. nih.gov

Approaches for Pyridine Ring Functionalization

The synthesis of structural analogues of this compound often requires the functionalization of the pyridine ring. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine core, avoiding the need for pre-functionalized starting materials. libretexts.org

Direct arylation of pyridines can be achieved using transition metal catalysts, such as rhodium(I), which can selectively functionalize the C-H bond ortho to the nitrogen atom. nih.gov This approach is highly atom-economical and allows for the introduction of a wide range of aryl groups.

For the synthesis of polysubstituted pyridines, divergent strategies starting from chalcones have been developed. These methods allow for the construction of 4,6-diarylated pyridin-2(1H)-ones, which can be further functionalized to produce 2,4,6-triaryl pyridines through palladium-catalyzed cross-coupling reactions. rsc.org Such strategies provide access to a diverse library of pyridine-based structural analogues.

Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed reactions are indispensable tools in modern organic synthesis, offering unparalleled efficiency and selectivity for the formation of carbon-carbon and carbon-heteroatom bonds. Both copper and palladium-catalyzed reactions play a significant role in the synthesis of this compound and its analogues.

Copper-Mediated Cross-Coupling Processes for Ynamide Formation

Copper catalysis is a cornerstone of ynamide synthesis. The first copper-catalyzed ynamide formation was reported in 2003 and has since become a direct and atom-economical method. nih.gov These reactions typically involve the coupling of an amide with an alkynyl halide.

One of the most efficient methods is the copper-catalyzed aerobic oxidative cross-dehydrogenative coupling (CDC) of secondary amides with terminal alkynes. rsc.orgrsc.org This approach allows for the direct use of readily available starting materials. The reaction can be performed at room temperature with the aid of ligands and molecular sieves, which help to improve chemoselectivity and minimize the formation of alkyne homocoupling byproducts. rsc.org

Stahl's work on copper-catalyzed aerobic oxidative amidation of terminal alkynes demonstrated that a variety of nitrogen nucleophiles and alkynes can be used, although an excess of the amide is often required for optimal yields. nih.gov The proposed mechanism involves the sequential activation of the alkyne and the amide, followed by reductive elimination from a Cu(II) intermediate. nih.gov

Table 2: Key Parameters in Copper-Mediated Ynamide Synthesis

| Copper Source | Ligand | Base | Solvent | Key Features |

| CuI, CuCN | N,N'-Dimethylethylenediamine (DMEDA) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Effective for coupling amides with alkynyl bromides. orgsyn.orgnih.gov |

| Cu(OAc)₂ | 1,10-Phenanthroline | DBU | Dichloromethane | Aerobic oxidative coupling of terminal alkynes and amides. nih.gov |

| CuBr | Bathophenanthroline | t-BuOK | Toluene | Room temperature CDC reaction. rsc.org |

Palladium-Catalyzed Methods for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, enabling the synthesis of a wide array of structural analogues of this compound. nobelprize.org Reactions such as the Suzuki, Stille, and Sonogashira couplings are routinely used to form new bonds between sp²- and sp-hybridized carbon atoms. libretexts.org

The Suzuki reaction, which couples an organoboron compound with an organohalide, is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org This makes it an ideal choice for the late-stage functionalization of the pyridine ring or for the introduction of substituents on the pent-4-ynamide side chain.

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another highly valuable tool. libretexts.org This reaction is catalyzed by a combination of palladium and copper and is essential for the synthesis of molecules containing the enyne or arylethyne motif. The Stille reaction, utilizing organotin reagents, also provides a reliable method for C-C bond formation, with the advantage of being able to retain the stereochemistry of the starting materials. youtube.com

The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these transformations. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the catalytic cycle and enhance the efficiency of the coupling reaction. mit.edu

Table 3: Common Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Key Features |

| Suzuki Coupling | Organoboron derivative | Organohalide | Mild conditions, high functional group tolerance. nobelprize.org |

| Stille Coupling | Organotin compound | Organohalide | Retains stereochemistry, stable organometallic reagents. libretexts.orgyoutube.com |

| Sonogashira Coupling | Terminal alkyne | Aryl/Vinyl halide | Forms C(sp²)-C(sp) bonds, requires a copper co-catalyst. libretexts.org |

| Heck Coupling | Alkene | Aryl/Vinyl halide | Forms a new C-C bond at the alkene position. |

Gold-Catalyzed Approaches to Alkyne-Containing Amides

Gold catalysis has become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, largely due to the ability of gold complexes to act as soft, carbophilic Lewis acids that selectively activate C-C multiple bonds. frontiersin.orgnih.gov Cationic gold(I) complexes are particularly effective for activating alkynes toward nucleophilic attack under mild conditions. acs.org This reactivity is central to the synthesis of alkyne-containing amides and related heterocyclic structures.

The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which renders it highly electrophilic and susceptible to attack by a nucleophile, such as an amide. mdpi.com This activation strategy has been employed in a variety of transformations, including hydroamination and cycloisomerization reactions. frontiersin.orgacs.org For instance, gold(I) catalysts have been used in tandem reactions that couple amides, aldehydes, and alkynes to form highly substituted oxazoles, demonstrating the versatility of gold in facilitating complex, multi-step transformations in a single pot. researchgate.netrsc.org In these reactions, a single gold catalyst can orchestrate multiple bond-forming events with high atom economy, often with water as the only byproduct. rsc.org

An efficient gold-catalyzed oxidative cyclization of amide-alkynes has also been developed to access functionalized γ-lactams. rsc.org The utility of gold catalysts extends to heteroannulation reactions, where salicylic (B10762653) amides can be coupled with alkynes to produce a range of 1,3-benzoxazin-4-ones, showcasing high functional group tolerance. acs.org These methodologies highlight the potential for constructing complex molecular architectures from simple, readily available alkyne and amide precursors.

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Amide-Aldehyde-Alkyne Coupling and Cyclization | Cationic Gold(I) Complex | One-pot synthesis of highly substituted oxazoles; high atom economy. | researchgate.netrsc.org |

| Oxidative Cyclization of Amide-Alkynes | Gold Catalyst | Provides access to functionalized γ-lactams through a tandem reaction. | rsc.org |

| Heteroannulation of Salicylic Amides with Alkynes | IPrAuCl / AgOTf | Efficient synthesis of 1,3-benzoxazin-4-ones with high functional group tolerance. | acs.org |

| Intramolecular Hydroamination of Allenes with Ureas | Enantiomerically enriched bis(gold) phosphine complex | Forms pyrrolidine (B122466) derivatives with high enantioselectivity (up to 93% ee). | nih.gov |

Stereoselective and Asymmetric Synthesis Considerations

The synthesis of structurally complex molecules often requires precise control over stereochemistry. For analogues of this compound that may contain chiral centers, stereoselective and asymmetric synthetic methods are indispensable.

The development of chiral amides is a significant area of research, as these motifs are present in numerous natural products and pharmaceuticals. nih.gov Enantioselective synthesis of chiral amides can be achieved through various catalytic methods. One notable approach involves the co-catalyzed carbene N–H insertion reaction, using an achiral rhodium complex and a chiral squaramide catalyst. nih.govresearchgate.net This method allows for the N-alkylation of primary amides with high yields and excellent enantioselectivity under mild conditions. researchgate.net

For propargyl amides containing vicinal stereocenters, an iridium complex with a phosphoramidite (B1245037) ligand has been shown to catalyze the hydroalkynylation of enamides with high regio-, diastereo-, and enantioselectivity. nih.gov This strategy enables the stereodivergent synthesis of all four possible stereoisomers, providing a powerful tool for creating complex chiral architectures. nih.gov While gold-catalyzed enantioselective hydroamination of allenes has been successful, achieving high enantioselectivity in the hydroamination of unactivated alkenes remains a challenge. nih.gov

| Methodology | Catalyst System | Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| Carbene N-H Insertion | Rhodium / Chiral Squaramide | Chiral α-Aryl Amides | Excellent enantioselectivity (up to 90% ee). | researchgate.net |

| Hydroalkynylation of Enamides | Iridium / Phosphoramidite Ligand | Propargyl Amides with Vicinal Stereocenters | High diastereo- and enantioselectivity. | nih.gov |

| Intramolecular Hydroamination of Allenes | Chiral Bis(gold) Phosphine Complex | Chiral Pyrrolidines | Good yields and high enantioselectivity (up to 93% ee). | nih.gov |

The functionalization of unsymmetrical alkynes, such as the pent-4-yne moiety in the target compound, presents a challenge in controlling regioselectivity. The choice of catalyst and reaction conditions can determine which carbon of the alkyne participates in bond formation. In gold-catalyzed hydrofunctionalization reactions, the regioselectivity is typically governed by electronic effects, where the nucleophile attacks the carbon atom that can best stabilize a developing positive charge. mdpi.com For terminal alkynes, this generally leads to the Markovnikov product. mdpi.comnih.gov

However, certain gold(I) phosphine complexes have demonstrated an unusual regioselectivity based on electronic rather than steric factors, allowing for the synthesis of regioisomers opposite to those typically obtained. researchgate.net Copper-catalyzed hydroamination reactions also offer a means to control regioselectivity. For aryl-substituted alkynes, Markovnikov selectivity is observed due to electronic stabilization, while for terminal aliphatic alkynes, anti-Markovnikov selectivity is favored due to steric effects. nih.gov The ability to switch regioselectivity is highly valuable, as it allows access to a wider range of structural isomers from a common precursor.

| Catalytic System | Alkyne Type | Observed Regioselectivity | Governing Factor | Reference |

|---|---|---|---|---|

| General Gold(I) Catalysts | Terminal Alkynes | Markovnikov | Electronic | mdpi.com |

| AuSPhosNTf₂ / AuPPh₃NTf₂ | Internal/Terminal Alkynes | "Anti-Markovnikov" (Electronic Control) | Electronic (Catalyst-dependent) | researchgate.net |

| Copper-hydride Catalysts | Aryl Alkynes | Markovnikov | Electronic | nih.gov |

| Copper-hydride Catalysts | Terminal Aliphatic Alkynes | Anti-Markovnikov | Steric | nih.gov |

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. ucl.ac.uk For the synthesis of alkyne-containing amides, several solvent-free or reduced-solvent methods have been developed. Gold(I)-catalyzed intermolecular hydroamination of internal alkynes can be performed effectively under solvent-free conditions. rsc.org

Furthermore, green methods for amide synthesis from carboxylic acids and urea have been reported using boric acid as a catalyst in a solvent-free procedure that involves simple trituration and direct heating. researchgate.net Other approaches utilize methoxysilanes as coupling agents in a one-pot, solvent-free synthesis of amides that does not require the exclusion of air or moisture. nih.gov These methods not only reduce environmental impact but also simplify reaction procedures and product purification. researchgate.netnih.gov

The sustainability of a catalytic process is closely linked to the efficiency and recyclability of the catalyst. nih.govresearchgate.net Gold catalysts are advantageous due to their high stability and activity, often at very low catalyst loadings. frontiersin.org The development of recyclable catalysts, which combine the benefits of homogeneous (high activity, selectivity) and heterogeneous (ease of separation, reusability) catalysis, is a major goal in green chemistry. nih.govmdpi.com

Gold nanoparticles supported on various materials have emerged as attractive and selective heterogeneous catalysts for sustainable organic synthesis. researchgate.net These catalysts are environmentally benign and can be used in a variety of oxidation and reduction reactions. researchgate.net For instance, certain gold(I) complexes used in hydroamination can be quantitatively recovered and reused by simple precipitation, operating under solvent-free conditions without the need for acidic promoters. researchgate.net Emphasizing catalyst longevity and reusability is crucial for developing economically viable and environmentally responsible synthetic routes. researchgate.net

Chemical Reactivity and Mechanistic Investigations of N Pyridin 2 Ylpent 4 Ynamide

Reactivity Profiles of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of N-pyridin-2-ylpent-4-ynamide possesses a lone pair of electrons, rendering it basic and nucleophilic. This inherent reactivity allows for a range of chemical transformations at this site.

Protonation and Lewis Acid Coordination Behavior

The pyridine nitrogen readily undergoes protonation in the presence of Brønsted acids to form a pyridinium (B92312) salt. This protonation event significantly alters the electron density of the pyridine ring, making it more electron-deficient.

Similarly, the lone pair on the pyridine nitrogen can coordinate with various Lewis acids. This coordination can be a crucial step in catalysis, either by activating the pyridine ring for subsequent reactions or by influencing the reactivity of the other functional groups within the molecule. For instance, Lewis acid coordination can enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack. The strength of this coordination is dependent on the nature of the Lewis acid and the steric environment around the nitrogen atom. Studies on related 2-acylaminopyridines have shown that they readily form complexes with a variety of Lewis acids, a behavior that is expected to be mirrored by this compound. nih.govresearchgate.netyoutube.com

Table 1: Expected Coordination Behavior of this compound with Common Lewis Acids

| Lewis Acid | Expected Interaction | Potential Outcome |

|---|---|---|

| H⁺ | Strong | Formation of a stable pyridinium salt |

| BF₃ | Moderate | Coordination complex formation |

| AlCl₃ | Strong | Coordination complex formation, potential for catalysis |

| ZnCl₂ | Moderate | Coordination complex formation, often used to promote reactions |

N-Oxidation and Quaternization Reactions

The nucleophilic pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). rsc.orgarkat-usa.org The resulting N-oxide exhibits altered electronic properties and can serve as a precursor for further functionalization of the pyridine ring. For example, pyridine N-oxides can undergo reactions with electrophiles at the 2- and 4-positions. nih.govnih.gov

Quaternization of the pyridine nitrogen involves its reaction with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. wikipedia.org This process, known as the Menshutkin reaction, converts the neutral pyridine into a positively charged pyridinium ion. wikipedia.org The rate of quaternization is influenced by the nature of the alkylating agent and the reaction conditions. nih.govdtic.mil The formation of a pyridinium salt can dramatically influence the molecule's solubility and its susceptibility to nucleophilic attack on the pyridine ring. nih.gov

Transformations Involving the Amide Linkage

The amide bond in this compound, while generally stable, can participate in a variety of chemical transformations under appropriate conditions.

Hydrolysis and Stability Pathways

The amide linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 2-aminopyridine (B139424) and pent-4-ynoic acid. youtube.comyoutube.comkhanacademy.org

Acid-catalyzed hydrolysis: This typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. youtube.com

Base-catalyzed hydrolysis: This proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to give the carboxylate and the amine. youtube.com

N-Alkylation and Acylation Reactions

While the amide nitrogen is significantly less nucleophilic than the pyridine nitrogen due to resonance delocalization of its lone pair with the adjacent carbonyl group, it can undergo alkylation and acylation under specific conditions. N-alkylation would require a strong base to deprotonate the amide, generating a highly nucleophilic amidate anion, which can then react with an alkylating agent. researchgate.net N-acylation to form an imide can be achieved using a strong acylating agent, often in the presence of a catalyst. semanticscholar.org The pyridine ring can act as an internal nucleophilic catalyst in N-acylation reactions of amides, forming an active acylammonium salt with an acyl chloride, thereby transforming an intermolecular reaction into an intramolecular one. semanticscholar.org

Advanced Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functionality that can participate in a wide array of reactions, including cycloadditions, coupling reactions, and additions. As an ynamide, the triple bond is polarized due to the attached nitrogen atom, which influences its reactivity. nih.gov

Transition metal catalysis plays a pivotal role in unlocking the synthetic potential of the ynamide functionality. nih.govscispace.com Catalysts based on gold, copper, and other transition metals can activate the alkyne towards a variety of transformations. nih.govorgsyn.org

Table 2: Potential Transition Metal-Catalyzed Reactions of the Terminal Alkyne in this compound

| Reaction Type | Catalyst | Potential Product |

|---|---|---|

| Intramolecular Cyclization | Au(I), Pt(II) | Fused heterocyclic systems |

| [2+2+2] Cycloaddition | Rh(I), Co(I) | Substituted aromatic rings |

| Sonogashira Coupling | Pd(0)/Cu(I) | Functionalized internal alkynes |

| Click Reaction (with azides) | Cu(I) | 1,2,3-Triazoles |

| Hydration | Au(I), Hg(II) | Methyl ketones |

One of the key reactive pathways for a molecule like this compound would be intramolecular cyclization. The proximity of the pyridine nitrogen or the amide nitrogen to the terminal alkyne could facilitate metal-catalyzed cyclization reactions to form novel heterocyclic scaffolds. For instance, activation of the alkyne by a Lewis acidic metal could lead to nucleophilic attack by the pyridine nitrogen, initiating a cyclization cascade.

Furthermore, the terminal alkyne can undergo deprotonation with a strong base to form a powerful nucleophile, an acetylide. This acetylide can then participate in various carbon-carbon bond-forming reactions, such as addition to carbonyl compounds or coupling with organic halides. The terminal alkyne can also undergo direct addition reactions with various electrophiles and nucleophiles. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a new compound. For N-pyridin-2-ylpent-4-ynamide (C₁₀H₁₀N₂O), the expected monoisotopic mass would be calculated and compared against the experimentally measured value. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would provide the necessary mass accuracy, typically within 5 ppm, to unequivocally confirm the molecular formula.

Table 1: Expected HRMS Data for this compound (Note: This table is illustrative due to the absence of experimental data.)

| Molecular Formula | Adduct | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C₁₀H₁₀N₂O | [M+H]⁺ | 175.0866 | Data not available |

| C₁₀H₁₀N₂O | [M+Na]⁺ | 197.0685 | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A full suite of 1D and 2D NMR experiments would be required for a comprehensive assignment of all proton and carbon signals in this compound.

1D NMR (¹H, ¹³C, ¹⁵N) Acquisition and Interpretation Strategies

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pentynamide chain. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The characteristic shifts for the sp-hybridized carbons of the alkyne, the carbonyl carbon of the amide, and the aromatic carbons of the pyridine ring would be key identifiers.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms in the molecule (the pyridine nitrogen and the amide nitrogen).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This is a hypothetical representation and actual experimental values are not available.)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine Ring | ~7.0-8.5 | ~110-150 |

| Amide (NH) | Broad singlet | - |

| Carbonyl (C=O) | - | ~170 |

| Alkyne (C≡CH) | ~2.0-2.5 | ~70-85 |

| Aliphatic (CH₂) | ~2.5-3.0 | ~20-40 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity of protons within the pyridine ring and the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure, for instance, by connecting the pyridine ring to the amide nitrogen and the amide group to the pentynyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons, providing insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. Key expected vibrational bands for this compound would include the N-H stretch, the terminal alkyne C-H stretch, the C≡C triple bond stretch, the C=O amide stretch, and various C=C and C=N stretching modes from the pyridine ring.

Table 3: Expected Key IR Absorption Bands for this compound (Note: This table is illustrative as no experimental spectrum is available.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Terminal Alkyne (≡C-H) | ~3300 | Strong, sharp |

| Amide (N-H) | ~3200-3400 | Moderate, broad |

| Alkyne (C≡C) | ~2100-2140 | Weak to moderate |

| Amide I (C=O) | ~1650-1680 | Strong |

| Pyridine Ring (C=C, C=N) | ~1400-1600 | Moderate to strong |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal information about intermolecular interactions, such as hydrogen bonding, and how the molecules pack in the crystal lattice. No crystallographic data for this compound is currently deposited in crystallographic databases.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification and purity assessment of synthesized compounds. High-performance liquid chromatography (HPLC), likely using a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile (B52724)/water or methanol/water, would be the primary method to determine the purity of this compound. Thin-layer chromatography (TLC) would be used for rapid reaction monitoring during its synthesis.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method would typically involve the systematic optimization of several key parameters to achieve the desired separation and detection of the analyte from any impurities or related substances.

For compounds containing a pyridine ring, which is basic in nature, reversed-phase HPLC is a common approach. The basicity of the pyridine moiety can lead to interactions with residual silanols on the silica-based stationary phase, potentially causing peak tailing. To mitigate this, several strategies can be employed in the mobile phase. The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, can protonate the pyridine nitrogen, improving peak shape. An alternative is the use of a buffer to maintain a consistent pH throughout the analysis. helixchrom.com

The selection of the stationary phase is also critical. A C18 or C8 column is often a good starting point for method development. For basic compounds, columns with end-capping or those based on a hybrid particle technology can offer improved peak symmetry. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be optimized in either an isocratic or gradient elution mode to ensure adequate retention and resolution of this compound.

Detection is commonly achieved using a UV detector, as the pyridine ring and the amide functionality are expected to have significant UV absorbance. A photodiode array (PDA) detector would be particularly advantageous, allowing for the acquisition of the full UV spectrum of the peak, which can aid in peak identification and purity assessment.

A hypothetical HPLC method for the analysis of this compound is presented in the table below. It is important to note that these conditions are illustrative and would require experimental verification and optimization.

| Parameter | Condition |

| Stationary Phase | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or PDA detection 200-400 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov Given the molecular structure of this compound, its volatility may be limited, potentially making direct GC analysis challenging without derivatization. The amide group can be a source of thermal instability and can lead to poor peak shape.

However, if the compound exhibits sufficient volatility and thermal stability, a GC method could be developed. The choice of the GC column is paramount. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable starting point. The injector and detector temperatures would need to be carefully optimized to ensure efficient volatilization without causing thermal degradation. Flame Ionization Detection (FID) would be a suitable detection method due to its high sensitivity for organic compounds. cdc.gov

For less volatile or thermally sensitive amide compounds, derivatization is a common strategy to enhance their suitability for GC analysis. This involves chemically modifying the compound to increase its volatility and thermal stability. For the amide group in this compound, silylation is a potential derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) group, thereby increasing volatility.

When coupled with Mass Spectrometry (MS), GC provides a powerful tool for both quantification and structural confirmation. nih.gov The mass spectrum of this compound or its derivative would provide a unique fragmentation pattern that can be used for definitive identification.

A speculative GC method for the analysis of a derivatized form of this compound is outlined in the table below. These parameters are hypothetical and would necessitate experimental validation.

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Computational Chemistry and Theoretical Investigations of N Pyridin 2 Ylpent 4 Ynamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into the electronic behavior of molecules. These methods are instrumental in predicting the ground state properties, reaction mechanisms, and transition states of chemical entities.

Density Functional Theory (DFT) has emerged as a leading method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. For N-pyridin-2-ylpent-4-ynamide, DFT calculations can elucidate key aspects of its ground state properties. By solving the Kohn-Sham equations, one can determine the molecule's electron density, from which various properties can be derived.

Ground State Properties:

DFT calculations can predict the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric interactions. Furthermore, DFT provides insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reaction Mechanisms:

DFT is also a powerful tool for investigating reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states. For instance, the reactivity of the ynamide functional group or the pyridine (B92270) ring can be explored in various chemical transformations. The calculated activation energies for different pathways can help predict the feasibility and selectivity of a reaction.

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.2 D | B3LYP/6-31G(d) |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of accuracy for studying chemical reactions. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for precise transition state analysis.

For a given reaction of this compound, ab initio calculations can be employed to locate the transition state structure on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key parameter in chemical kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pent-4-ynamide (B3317917) chain in this compound allows for multiple conformations, which can significantly influence its physical and chemical properties. Conformational analysis and molecular dynamics simulations are essential tools for exploring the conformational landscape of this molecule.

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. By systematically varying key dihedral angles, such as those around the C-C and C-N single bonds of the side chain, a conformational map can be generated. This exploration helps identify the low-energy conformers, which are the most populated at thermal equilibrium. The relative energies of these conformers determine their populations according to the Boltzmann distribution.

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and reactivity of a molecule. Molecular dynamics (MD) simulations, which simulate the motion of atoms and molecules over time, are well-suited to study these effects. By placing this compound in a box of explicit solvent molecules (e.g., water, methanol), MD simulations can track the conformational changes and interactions with the solvent.

Solvent molecules can stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. Furthermore, the solvent can influence reaction rates by stabilizing or destabilizing reactants, products, and transition states to different extents. MD simulations can provide a dynamic picture of these solvent effects, offering insights that are not accessible from static quantum chemical calculations in the gas phase.

Prediction of Spectroscopic Parameters (NMR, IR, VCD)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using quantum chemical methods, most commonly DFT. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted. These predicted shifts, when compared with experimental data, can aid in the assignment of signals and the structural elucidation of this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Pyridine C2 | 150.1 | - |

| Pyridine C3 | 123.5 | 7.5 |

| Pyridine C4 | 138.2 | 8.2 |

| Pyridine C5 | 121.8 | 7.1 |

| Pyridine C6 | 148.9 | 8.5 |

| Amide C=O | 168.5 | - |

| Alkyne C≡C | 80.3 | - |

| Alkyne C≡CH | 70.1 | 2.1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated.

IR and VCD Spectroscopy:

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The vibrational frequencies and corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical IR spectrum that can be compared with experimental results.

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly useful for determining the absolute configuration of chiral molecules. While this compound is not chiral, computational VCD studies could be applied to chiral derivatives. The VCD spectrum can be predicted computationally, and a comparison with the experimental spectrum can establish the stereochemistry of the molecule.

Emerging Applications and Interdisciplinary Research Directions of N Pyridin 2 Ylpent 4 Ynamide and Its Derivatives Excluding Clinical Human Trials

Chemical Biology Probes and Tools (In Vitro/Cellular Studies)

Fluorescent Labeling and Bioconjugation Strategies

The terminal alkyne functionality in N-pyridin-2-ylpent-4-ynamide makes it an ideal candidate for bioorthogonal "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific, efficient, and can be performed in complex biological environments without interfering with native biochemical processes. This allows for the precise attachment of this compound derivatives to biomolecules of interest, such as proteins, nucleic acids, and lipids, that have been metabolically or chemically engineered to contain an azide (B81097) group.

Furthermore, the pyridine (B92270) moiety itself can exhibit fluorescent properties. nih.govmdpi.comnih.gov The fluorescence of pyridine derivatives can be tuned by modifying the substituents on the pyridine ring. nih.gov This intrinsic fluorescence, combined with the ability to conjugate to other molecules, opens up possibilities for creating novel fluorescent probes. For instance, a derivative of this compound could be designed to act as a "turn-on" fluorescent probe, where its fluorescence is quenched until it binds to a specific target molecule. This strategy has been successfully employed with other fluorescent molecules for various imaging applications.

The combination of a reactive handle for bioconjugation and potential fluorescent properties suggests that this compound derivatives could be developed for:

Fluorescent labeling of proteins: By conjugating an azide-modified fluorescent dye to this compound that has been incorporated into a protein, researchers can visualize and track the protein's localization and dynamics within a cell.

Development of fluorescent biosensors: Derivatives could be designed to undergo a change in fluorescence upon binding to a specific analyte, enabling the detection and quantification of that analyte in vitro.

Dual-functional probes: The pyridine ring could serve as one part of a Förster Resonance Energy Transfer (FRET) pair, allowing for the study of molecular interactions and conformational changes in biomolecules.

| Bioconjugation Strategy | Reactive Groups | Key Features | Potential Application with this compound |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | High efficiency, biocompatibility. | Covalent attachment to azide-modified biomolecules. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Terminal Alkyne, Cyclooctyne | Copper-free, suitable for live-cell imaging. | In vivo labeling of biomolecules. |

Design of Enzyme Inhibitors or Receptor Modulators for in vitro studies

The pyridine scaffold is a common motif in many biologically active compounds and approved drugs, indicating its importance in molecular recognition. nih.govrsc.orgresearchgate.net Pyridine derivatives have been successfully developed as inhibitors for various enzymes and modulators for a range of receptors. For example, derivatives of 2-aminopyridine (B139424) have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Similarly, novel 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives have shown promise as inhibitors of osteosarcoma cell proliferation in vitro. nih.gov

In the context of receptor modulation, derivatives of N-phenyl-N-(piperidin-4-yl)propionamide, which contain a pyridine-like piperidine (B6355638) ring, have been designed as potent and selective ligands for opioid receptors. nih.govnih.gov These examples highlight the potential of the N-pyridin-2-yl moiety of this compound to serve as a core structure for the design of new enzyme inhibitors and receptor modulators for in vitro pharmacological studies.

The "pent-4-ynamide" portion of the molecule can also contribute to binding affinity and selectivity. The terminal alkyne can act as a rigid linker or be involved in specific interactions within a binding pocket. By systematically modifying the substituents on the pyridine ring and the length and composition of the linker, libraries of this compound derivatives can be synthesized and screened for their ability to inhibit specific enzymes or modulate receptor activity in vitro.

| Target Class | Example of Pyridine Derivative | In Vitro Activity | Potential for this compound Derivatives |

| Enzyme (Kinase) | N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) | Inhibition of Aurora kinases. researchgate.netresearchgate.net | Design of kinase inhibitors for cancer research. |

| Enzyme (Synthase) | 6-(2-fluoropropyl)-4-methyl-pyridin-2-amine | Inhibition of inducible nitric oxide synthase (iNOS). nih.gov | Development of probes to study inflammatory pathways. |

| Receptor (Opioid) | 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives | High binding affinity and selectivity for the μ opioid receptor. nih.govnih.gov | Exploration of novel CNS-active compounds. |

Proteomic Profiling Tools

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study the function of enzymes in their native cellular environment. ABPP typically employs small molecule probes that covalently bind to the active site of a specific enzyme or a class of enzymes. These probes contain a reactive group for covalent modification and a reporter tag, such as a fluorophore or biotin, for detection and enrichment.

The terminal alkyne of this compound makes it an excellent candidate for the design of ABPP probes. nih.govrsc.org An alkyne-containing probe can be introduced to a cell lysate or even live cells, where it will bind to its protein targets. Following this, a reporter tag functionalized with an azide group can be attached to the probe-protein conjugate via click chemistry. This two-step approach allows for the use of a small, minimally perturbing probe for the initial labeling event, with the bulkier reporter tag being added at a later stage.

This strategy has been successfully used to profile a wide range of enzymes. For example, alkyne-containing isoprenoid probes have been used for the metabolic labeling and proteomic analysis of prenylated proteins. nih.gov Similarly, a cyanopyrrolidine probe bearing a terminal alkyne was used to identify the deubiquitinase UCHL1 and several aldehyde dehydrogenases as its targets in intact cells. rsc.org

Derivatives of this compound could be designed as ABPP probes to:

Identify novel enzyme targets: By creating a library of derivatives with different reactive groups attached to the pyridine ring, researchers could screen for compounds that selectively label specific enzymes.

Profile enzyme activity: The extent of labeling by an ABPP probe can be used to quantify the activity of its target enzyme under different physiological or pathological conditions.

Discover new drug targets: By identifying the protein targets of a bioactive compound that has been modified to include an alkyne handle, researchers can gain insights into its mechanism of action.

Agrochemistry Research (Focus on Molecular Targets in Pests/Pathogens)

The pyridine ring is a key structural component in a large number of commercially successful agrochemicals, including insecticides, fungicides, and herbicides. chempanda.comresearchgate.net This is due to the favorable physicochemical properties of the pyridine scaffold and its ability to interact with a wide range of biological targets in pests and pathogens.

Molecular Target Identification and Mechanistic Understanding

A critical aspect of modern agrochemical research is the identification of the molecular target of a new active ingredient. This knowledge is essential for understanding its mode of action, predicting potential resistance mechanisms, and designing more effective and selective compounds. Pyridine-based agrochemicals are known to act on a variety of molecular targets.

For instance, several pyridine carboxamide fungicides, such as boscalid, function by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. nih.gov The discovery of novel pyridine carboxamides with potent antifungal activity continues to be an active area of research, with molecular docking studies being used to predict how these compounds bind to the active site of SDH. nih.gov

In the realm of insecticides, neonicotinoids, which contain a pyridine or related heterocyclic ring, target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to paralysis and death. chempanda.com The development of new pyridine-based insecticides often involves screening for activity against various insect pests and then conducting mechanistic studies to identify the specific molecular target. nih.govnih.gov

Derivatives of this compound could be utilized in agrochemical research to:

Serve as lead structures for novel pesticides: The basic scaffold can be modified to optimize activity against specific pests or pathogens.

Act as probes for target identification: By incorporating a photoaffinity label or a clickable alkyne group, derivatives could be used to covalently label and identify their molecular targets in pests.

| Agrochemical Class | Example of Pyridine-Based Compound | Molecular Target | Pest/Pathogen |

| Fungicide | Boscalid | Succinate Dehydrogenase (SDH) | Various fungal pathogens |

| Fungicide | HNPC-A9229 | Not specified, but likely a novel mode of action | Puccinia sorghi, Erysiphe graminis nih.gov |

| Insecticide | Chlorpyrifos | Acetylcholinesterase | Wide range of insect pests |

| Insecticide | N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | Not specified | Cowpea aphid (Aphis craccivora) nih.gov |

Design Principles for Environmentally Benign Chemical Agents

A major challenge in the agrochemical industry is the development of pesticides that are highly effective against target pests and pathogens while having minimal impact on non-target organisms and the environment. The design of environmentally benign chemical agents often involves strategies such as:

Targeting pest-specific biological pathways: By designing molecules that interact with targets that are unique to the pest or are significantly different from their counterparts in beneficial organisms, a high degree of selectivity can be achieved.

Optimizing metabolic stability: Compounds that are readily degraded in the environment are less likely to persist and cause long-term ecological damage.

Reducing off-target toxicity: Modifications to the chemical structure can reduce toxicity to non-target species such as pollinators, aquatic life, and mammals.

The pyridine scaffold offers a versatile platform for implementing these design principles. For example, researchers have focused on synthesizing novel pyridine and thiazole (B1198619) derivatives as eco-friendly insecticides. nih.gov By carefully selecting the substituents on the pyridine ring, it is possible to modulate the compound's biological activity and toxicological profile. The development of pyridine-based compounds that integrate bioactive amide and hydrazide groups is another strategy aimed at creating effective and safer fungicides. acs.org

The future development of agrochemicals based on the this compound scaffold will likely involve a combination of computational modeling, high-throughput screening, and detailed toxicological and environmental fate studies to identify candidates that possess both high efficacy and a favorable safety profile.

Future Perspectives and Research Challenges for N Pyridin 2 Ylpent 4 Ynamide

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-pyridin-2-ylpent-4-ynamide, while not explicitly detailed in the literature, can be envisioned through the convergence of established synthetic strategies for N-(pyridin-2-yl)amides and terminal alkynes. A primary future challenge lies in developing methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Current approaches to forming N-(pyridin-2-yl)amides often involve the coupling of 2-aminopyridine (B139424) with a carboxylic acid derivative. Traditional methods may utilize pre-activated acyl halides or anhydrides. rsc.org More recent and sustainable approaches have explored the direct oxidative amidation of aldehydes or the oxidative cleavage of C-C bonds in ketones in the presence of 2-aminopyridine, often in environmentally benign solvents like water. acs.orgresearchgate.net For instance, a metal-free method utilizing tert-butyl hydroperoxide (TBHP) and iodine has been reported for the synthesis of N-(pyridin-2-yl)amides from α-bromoketones via C-C bond cleavage. rsc.orgrsc.org

The terminal alkyne moiety is commonly introduced using reagents like the Ohira-Bestmann reagent, which converts aldehydes to terminal alkynes under mild conditions. Other methods include elimination reactions from dihalides and the alkylation of acetylene. libretexts.org

Future research will likely focus on the development of one-pot syntheses of this compound that circumvent the need for isolating intermediates. This could involve the in-situ generation of a reactive pent-4-ynoic acid derivative followed by coupling with 2-aminopyridine. Furthermore, transition-metal-catalyzed C-H activation and amidation strategies could provide a more atom-economical route to the target molecule. The development of recyclable catalysts for these transformations will also be a key area of investigation. researchgate.net

| Synthetic Approach | Key Reagents/Conditions | Potential Advantages | Research Challenges |

| Amide Coupling | Pent-4-ynoic acid, 2-aminopyridine, coupling agents (e.g., DCC, EDC) | Well-established, versatile | Stoichiometric byproducts, potential for racemization |

| Oxidative Amidation | Pent-4-ynal, 2-aminopyridine, oxidant (e.g., TBHP) | Atom economical, potentially milder conditions | Selectivity, functional group tolerance |

| C-C Bond Cleavage | Suitable ketone precursor, 2-aminopyridine, I2/TBHP | Utilizes readily available starting materials | Substrate scope, reaction mechanism elucidation |

| C-H Amidation | Pyridine (B92270), pent-4-ynamide (B3317917), catalyst | Direct functionalization, high atom economy | Regioselectivity, catalyst development |

Exploration of Undiscovered Reactivity Modes and Transformations

The trifunctional nature of this compound presents a rich landscape for exploring novel reactivity. The interplay between the pyridine nitrogen, the amide linkage, and the terminal alkyne could lead to unique chemical transformations.

The terminal alkyne is a versatile functional group that can participate in a wide array of reactions, including electrophilic additions, cycloadditions (such as the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry), and metal-catalyzed cross-coupling reactions like the Sonogashira coupling. masterorganicchemistry.com The acidity of the terminal alkyne proton allows for its deprotonation to form an acetylide anion, a potent nucleophile for C-C bond formation. msu.edulibretexts.org

The N-pyridin-2-yl amide moiety can also influence reactivity. The pyridine nitrogen can act as a directing group in metal-catalyzed C-H functionalization reactions of the pyridine ring or potentially the pent-4-ynamide side chain. Furthermore, the amide bond itself can be a site for further chemical modification.

A significant research challenge and opportunity will be the investigation of tandem or cascade reactions that engage multiple functional groups within the molecule. For example, an intramolecular cyclization could be triggered, leading to the formation of novel heterocyclic scaffolds. The development of catalysts that can selectively promote transformations at one functional group while leaving the others intact will be crucial for harnessing the full synthetic potential of this molecule.

| Reactive Site | Potential Transformation | Key Reagents/Catalysts | Anticipated Product Class |

| Terminal Alkyne | Click Chemistry (Cycloaddition) | Azides, Copper(I) catalyst | Triazoles |

| Terminal Alkyne | Sonogashira Coupling | Aryl halides, Palladium/Copper catalyst | Aryl-substituted alkynes |

| Terminal Alkyne | Hydration | H2O, HgSO4/H2SO4 | Methyl ketones |

| Pyridine Ring | C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ru) | Substituted pyridines |

| Multiple Sites | Intramolecular Cyclization | Lewis or Brønsted acids, metal catalysts | Fused heterocyclic systems |

Advancements in Multi-Scale Computational Modeling and Predictive Capabilities

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's structure, electronic properties, and reactivity. researchgate.net

Future computational studies will likely focus on:

Conformational Analysis: Predicting the stable conformations of this compound and understanding the rotational barriers around the amide bond and the pyridine-amide bond.

Electronic Structure and Reactivity Indices: Calculating properties such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges to predict the most likely sites for electrophilic and nucleophilic attack. scielo.br

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for potential synthetic transformations and novel reactions. This can help in optimizing reaction conditions and designing more efficient catalysts. khanacademy.org

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of this compound and its derivatives. researchgate.net

A significant challenge will be the development of computational models that can accurately predict the behavior of this molecule in different solvent environments and in the presence of various catalysts. Integrating computational predictions with experimental results will be key to a deeper understanding of the chemistry of this compound.

Expansion into Novel Interdisciplinary Research Fields and Emerging Technologies

The unique combination of functional groups in this compound makes it a promising candidate for applications in a variety of interdisciplinary fields.

Medicinal Chemistry: The pyridine ring is a common scaffold in many FDA-approved drugs. nih.gov The ability to functionalize the molecule through the alkyne handle via click chemistry opens up possibilities for its use in drug discovery, for example, in the synthesis of compound libraries for high-throughput screening or as a linker for bioconjugation.

Materials Science: Alkynes are valuable building blocks for the synthesis of functional polymers and carbon-rich materials. scielo.br this compound could be used as a monomer in polymerization reactions to create novel materials with interesting electronic, optical, or metal-coordinating properties. The pyridine moiety could be used to tune the material's properties or to chelate metal ions for catalytic applications.

Chemical Biology: The terminal alkyne allows for the facile attachment of this compound to biomolecules (e.g., proteins, DNA) that have been modified to contain an azide (B81097) group. This could be used to develop chemical probes to study biological processes or for targeted drug delivery.

The primary challenge in these areas will be to systematically investigate the structure-activity and structure-property relationships of derivatives of this compound. This will require a collaborative effort between synthetic chemists, computational chemists, biologists, and materials scientists.

Q & A

Q. What are the common synthetic routes for preparing N-pyridin-2-ylpent-4-ynamide, and what reaction conditions are optimal?

Methodological Answer: The synthesis of N-pyridin-2-ylpent-4-ynamide typically involves palladium-catalyzed coupling reactions, leveraging ynamide chemistry. A validated approach includes:

- Using Pd(PPh₃)₄ (5 mol%) as a catalyst in tetrahydrofuran (THF) at 65°C under inert conditions .

- Optimizing base selection (e.g., K₂CO₃) and stoichiometry to enhance yields.

- Purification via column chromatography with gradients of ethyl acetate/hexane. Ensure inert atmosphere (N₂/Ar) to prevent side reactions from moisture-sensitive intermediates.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and ynamide triple-bond-associated carbons (δ 70–90 ppm in ¹³C). Use DEPT-135 to confirm CH₂/CH₃ groups in the pentynamide chain .

- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (e.g., [M+H]⁺).

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between spectroscopic data and crystallographic results in the characterization of this compound?

Methodological Answer:

- Step 1 : Compare bond lengths/angles from X-ray diffraction (e.g., C≡C bond ~1.20 Å) with DFT-optimized computational models .

- Step 2 : Re-examine sample purity via HPLC to rule out polymorphic impurities affecting crystallographic data .

- Step 3 : Use SHELXL refinement (e.g., R₁ < 0.05) to resolve thermal displacement parameter inconsistencies in the crystal lattice .

- Step 4 : Cross-reference with variable-temperature NMR to detect dynamic conformational changes .

Q. How can SHELXL be utilized to refine the crystal structure of this compound, and what challenges might arise during this process?

Methodological Answer:

- Refinement Workflow :

Import intensity data into SHELXL, applying TWIN/BASF commands if twinning is detected .

Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms; use ISOR restraints for disorder .

Refine hydrogen positions via HFIX or difference Fourier maps.

- Challenges :

Q. What catalytic systems are effective in enhancing the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Copper(I) Catalysts : Use [Cu(MeCN)₄]PF₆ (10 mol%) in DCM at 25°C for Huisgen cycloadditions, achieving regioselective triazole formation .

- Gold(III) Chloride : Catalyzes alkyne activation for intramolecular annulation (e.g., forming pyrido-fused heterocycles) .

- Palladium/NHC Systems : Improve turnover in cross-couplings with aryl halides (e.g., Suzuki-Miyaura) .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data (e.g., yields, regioselectivity) in this compound-based reactions?

Methodological Answer:

- Controlled Replicates : Repeat reactions ≥3× under identical conditions to assess reproducibility .

- Parameter Screening : Vary solvent polarity (DMF vs. toluene), temperature (25–80°C), and catalyst loading (1–10 mol%) .

- Mechanistic Probes : Use deuterated analogs (e.g., DMF-d₇) to track kinetic isotope effects in rate-determining steps .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to compare transition-state energies for competing pathways .

Structural and Functional Insights

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

Methodological Answer:

- Key Interactions :

- π-π stacking between pyridine rings (3.5–4.0 Å spacing).

- N–H···O hydrogen bonds involving the amide group (2.8–3.2 Å) .

- Impact on Properties :

- Enhanced thermal stability (TGA/DSC analysis).

- Anisotropic charge transport in thin films (via AFM/conductivity mapping) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., THF, DMF).

- Waste Disposal : Quench palladium residues with aqueous EDTA before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.